molecular formula C23H21N7O2S B2481891 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1171887-33-4

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2481891
CAS RN: 1171887-33-4
M. Wt: 459.53
InChI Key: GYMVJYROHDVJAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from specific precursors. For example, the synthesis of novel derivatives involving pyrazole and pyrimidine moieties typically includes reactions such as intramolecular cyclization, N-allylation, and N-propargyl alkylation, followed by condensation with arylnitrile oxides to yield the desired products. These processes underline the complexity and specificity of synthetic routes in medicinal chemistry research (Rahmouni et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this chemical class is often confirmed using techniques like NMR, IR, and Mass spectra, which provide detailed information on the chemical environment and the arrangement of atoms within the molecule. For instance, the structural confirmation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through these analytical methods showcases the precision required to elucidate the molecular structure of complex organic compounds (Rahmouni et al., 2014).

Chemical Reactions and Properties

The reactivity of these compounds is often investigated through their participation in various chemical reactions, including cycloadditions and coupling reactions, which are fundamental for introducing functional groups or modifying the molecular framework to enhance biological activity or solubility. These studies highlight the versatility and reactivity of pyrazolo[3,4-d]pyrimidine derivatives in synthetic organic chemistry (Rahmouni et al., 2014).

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of new chemical entities, such as isoxazolines and isoxazoles. These new compounds are formed through [3+2] cycloaddition, a process involving N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones. This synthesis approach has a wide range of applications in the field of medicinal chemistry, offering potential for the development of new therapeutic agents (Rahmouni et al., 2014).

Antimicrobial Activity

  • Some derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been found to exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Bondock et al., 2008).

Potential in Neuroinflammation Imaging

  • Novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, have shown potential in binding the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. This finding opens avenues for using these compounds in imaging neuroinflammation, particularly using positron emission tomography (PET) (Damont et al., 2015).

In Vitro Antitumor Evaluation

  • A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the compound , showed varying levels of antitumor activity against the human breast adenocarcinoma cell line MCF7. This suggests a potential use of these compounds in cancer research, particularly in the development of new antitumor agents (El-Morsy et al., 2017).

Synthesis of Heterocyclics with Insecticidal and Antibacterial Potential

  • This compound has been utilized in the synthesis of pyrimidine-linked pyrazole heterocyclics. These synthesized compounds have been evaluated for their insecticidal and antibacterial potential, indicating their relevance in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).

properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2S/c1-13-6-4-8-18(15(13)3)29-21-17(12-24-29)22(32)27-23(26-21)30-19(10-14(2)28-30)25-20(31)11-16-7-5-9-33-16/h4-10,12H,11H2,1-3H3,(H,25,31)(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMVJYROHDVJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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